molecular formula C4H3BrIN3 B13096047 5-Bromo-2-iodopyrimidin-4-amine

5-Bromo-2-iodopyrimidin-4-amine

Cat. No.: B13096047
M. Wt: 299.90 g/mol
InChI Key: KLVQFICQQIEBEC-UHFFFAOYSA-N
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Description

5-Bromo-2-iodopyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-iodopyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the bromination and iodination of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with hydroiodic acid to yield 5-bromo-2-iodopyrimidine . The amination of this intermediate can then be achieved using ammonia or an amine source under suitable conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-iodopyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodopyrimidin-4-amine involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of iodine.

    5-Iodo-2-chloropyrimidine: Contains iodine and chlorine atoms instead of bromine and iodine.

    5,5’-Dibromo-2,2’-bipyrimidine: A dimeric compound with two bromine atoms.

Uniqueness

5-Bromo-2-iodopyrimidin-4-amine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated pyrimidines. This dual halogenation allows for selective functionalization and diverse synthetic applications .

Properties

Molecular Formula

C4H3BrIN3

Molecular Weight

299.90 g/mol

IUPAC Name

5-bromo-2-iodopyrimidin-4-amine

InChI

InChI=1S/C4H3BrIN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)

InChI Key

KLVQFICQQIEBEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)I)N)Br

Origin of Product

United States

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